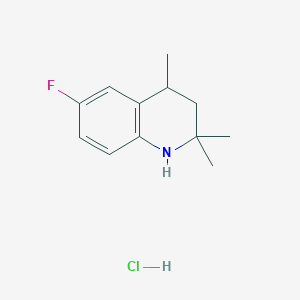

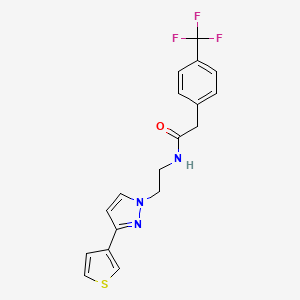

![molecular formula C9H16N2O2 B2420343 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-3-carbonsäure CAS No. 1132889-24-7](/img/structure/B2420343.png)

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a compound with the CAS Number: 98998-25-5 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 8-methyl-8-azabicyclo[3.2.1]oct-3-ylamine . It is stored at ambient temperature and is available in liquid form .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is 1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3 . This compound has a bicyclic structure with a nitrogen atom incorporated into the ring system .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is a liquid at room temperature . It has a flash point of 42-45/0.75mm .Wissenschaftliche Forschungsanwendungen

Synthese von Tropanalkaloiden

Das 8-Azabicyclo[3.2.1]octan-Gerüst, das Teil der Struktur von "3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-3-carbonsäure" ist, bildet den zentralen Kern der Familie der Tropanalkaloide . Diese Alkaloide zeigen eine Vielzahl interessanter biologischer Aktivitäten . Daher hat die Forschung, die auf die stereoselektive Herstellung dieser Grundstruktur ausgerichtet ist, weltweit die Aufmerksamkeit vieler Forschungsgruppen auf sich gezogen .

Enantioselektive Konstruktion

Die enantioselektive Konstruktion des 8-Azabicyclo[3.2.1]octan-Gerüsts ist eine weitere Anwendung von "this compound" . Dieser Prozess beinhaltet die stereokontrollierte Bildung des bicyclischen Gerüsts .

Desymmetrisierungsprozess

Die Verbindung kann in einem Desymmetrisierungsprozess ausgehend von achiralen Tropinon-Derivaten verwendet werden . Dieser Prozess ist wichtig für die Synthese komplexer organischer Moleküle .

Kokainsynthese

Kokain, ein topisches Anästhetikum und ein Euphorisierungsmittel, kann aus "this compound" synthetisiert werden . Kokain ist eine Suchtdroge, die entweder aus Erythroxylon-Pflanzen gewonnen oder durch chemische Synthese hergestellt wird .

Forschung und Entwicklung

“this compound” wird in Forschung und Entwicklung verwendet . Es wird nur für Test- und Forschungszwecke verwendet .

Studium der chemischen Eigenschaften

Das Studium der chemischen Eigenschaften von "this compound" ist eine weitere Anwendung . Dichte, Siedepunkt, Summenformel und Molekulargewicht sind einige der Eigenschaften, die untersucht werden .

Safety and Hazards

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound and its derivatives .

Wirkmechanismus

Target of Action

The compound 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various receptors in the nervous system, including dopamine and serotonin receptors . .

Mode of Action

These alkaloids are known to interact with their targets, such as the dopamine transporter protein, by blocking their activity . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving dopamine and serotonin signaling, given its structural similarity to tropane alkaloids . These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.

Pharmacokinetics

Similar compounds in the tropane alkaloid family are known to be well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Biochemische Analyse

Biochemical Properties

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine in the nervous system. The interaction between 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, this compound has been shown to bind to certain receptors in the brain, influencing neurotransmitter release and signal transduction pathways .

Cellular Effects

The effects of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate cell signaling pathways by altering the levels of neurotransmitters such as dopamine and serotonin . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism is the inhibition of cholinesterase enzymes, which leads to increased acetylcholine levels and enhanced cholinergic signaling . This compound also binds to specific receptors in the brain, such as the nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmitter release . Additionally, 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels in the brain . At high doses, it can cause toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response . Understanding these dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes and affecting the levels of various metabolites . The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid.

Transport and Distribution

The transport and distribution of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to various subcellular compartments, where it interacts with target proteins and exerts its biological effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is critical for its activity and function. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with key regulatory proteins and enzymes . Targeting signals and post-translational modifications can direct 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid to these compartments, influencing its biological activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-11-6-2-3-7(11)5-9(10,4-6)8(12)13/h6-7H,2-5,10H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHGYQQMJSFMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

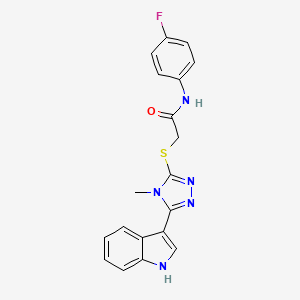

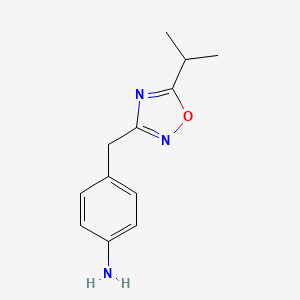

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2420263.png)

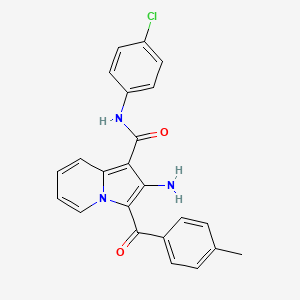

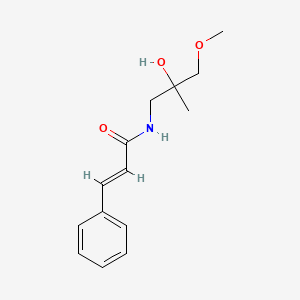

![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2420264.png)

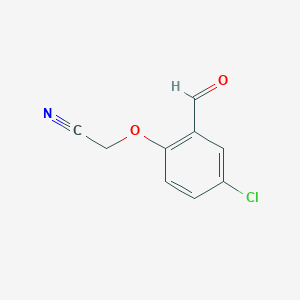

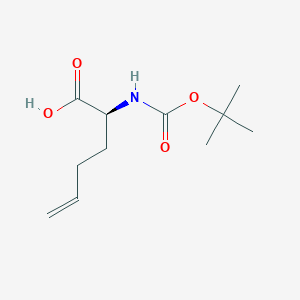

![methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2420270.png)

![2-[(3-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2420273.png)

![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)

![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)